molecular formula C23H28ClN3O4 B1217933 Benexate hydrochloride CAS No. 78718-25-9

Benexate hydrochloride

Numéro de catalogue: B1217933
Numéro CAS: 78718-25-9
Poids moléculaire: 445.9 g/mol
Clé InChI: ZNYYFCHDQJQKOK-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Benexate hydrochloride is a pharmaceutical compound primarily used in the treatment of gastric and duodenal ulcers. It belongs to the category of anti-ulcer agents and works by protecting the mucosal lining of the stomach and intestines. This compound is particularly noted for its efficacy in reducing acid secretion and providing a protective barrier in the gastrointestinal tract .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of benexate hydrochloride involves the esterification of benzoic acid derivatives with cyclohexanecarboxylic acid derivatives. The reaction typically requires the use of a catalyst such as sulfuric acid and is carried out under reflux conditions. The resulting ester is then reacted with hydrochloric acid to form this compound .

Industrial Production Methods: Industrial production of this compound often involves large-scale esterification processes followed by purification steps such as recrystallization. The use of advanced techniques like supercritical fluid extraction can enhance the yield and purity of the final product .

Analyse Des Réactions Chimiques

Types of Reactions: Benexate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Applications De Recherche Scientifique

Gastric Ulcer Treatment

Benexate hydrochloride has been extensively studied for its efficacy in promoting ulcer healing. A notable study involved a rat model where gastric ulcers were induced using acetic acid. The rats were treated with varying doses of this compound betadex (0, 100, 300, and 1,000 mg/kg) over five days. The results indicated a significant reduction in ulcer size at the highest dosage (1,000 mg/kg), with a marked increase in endothelial nitric oxide synthase (eNOS) expression and a decrease in pro-inflammatory cytokines such as tumor necrosis factor-alpha .

Comparison with Other Anti-Ulcer Agents

A comparative study highlighted that this compound not only protects against indomethacin-induced gastric lesions but also enhances prostaglandin E2 (PGE2) levels in the gastric tissue, which is essential for mucosal defense. In contrast, it did not interfere with the anti-inflammatory effects of indomethacin on pleural exudates .

Clinical Indications

This compound has been approved for various indications in Japan:

  • Acute Gastritis : Approved since December 1989.
  • Chronic Gastritis : Also approved since December 1989.
  • Stomach Ulcer : Approved since October 1987 .

Animal Studies

Recent studies have explored the use of this compound as a feed additive in livestock to promote growth and improve health outcomes. The compound was shown to enhance growth performance significantly when incorporated into animal feed formulations .

Summary of Findings

The following table summarizes key findings from research on this compound:

Study FocusFindingsReference
Gastric Ulcer HealingSignificant reduction in ulcer size; increased eNOS expression
Cytokine ExpressionDecreased levels of pro-inflammatory cytokines
Comparison with IndomethacinIncreased PGE2 without compromising anti-inflammatory effects
Use as Feed AdditivePromoted growth performance in livestock

Mécanisme D'action

The mechanism of action of benexate hydrochloride is multifaceted:

    Cytoprotective Effect: Enhances the production of mucus and bicarbonate, which protect the gastric mucosa.

    Anti-inflammatory Properties: Inhibits enzymes and mediators involved in the inflammatory response, such as cyclooxygenase and prostaglandins.

    Improved Microcirculation: Enhances blood flow to the stomach lining, promoting tissue repair and regeneration.

    Acid Secretion Modulation: Inhibits excessive gastric acid secretion, reducing mucosal irritation.

Comparaison Avec Des Composés Similaires

Uniqueness of Benexate Hydrochloride: this compound is unique in its dual-action mechanism, providing both cytoprotective and acid secretion inhibitory effects. This combination makes it a versatile and effective option for managing peptic ulcer disease .

Activité Biologique

Benexate hydrochloride, also known as benexate betadex, is an anti-ulcer agent primarily used in the treatment of gastric ulcers. Its biological activity has been extensively studied, particularly concerning its effects on nitric oxide (NO) synthesis, prostaglandin levels, and inflammatory responses in gastric mucosa. This article reviews the key findings from various studies, highlighting its mechanisms of action, efficacy in ulcer healing, and potential therapeutic applications.

This compound exerts its effects through several biological pathways:

  • Nitric Oxide Synthesis : Benexate modulates the synthesis of nitric oxide, a crucial mediator in gastric mucosal protection and healing. Studies indicate that benexate enhances endothelial nitric oxide synthase (eNOS) expression, which is associated with improved gastric blood flow and mucosal integrity .
  • Prostaglandin Production : The compound promotes the synthesis of prostaglandins (PGs), particularly PGE2, in gastric tissues. Increased levels of PGE2 are linked to enhanced mucosal defense mechanisms against injury .
  • Inhibition of Cyclooxygenase (COX) : Benexate has been shown to decrease the expression of COX-2, an enzyme involved in inflammation and pain signaling. This reduction contributes to its anti-inflammatory properties and aids in ulcer healing .

Efficacy in Ulcer Healing

Research has demonstrated the effectiveness of this compound in promoting ulcer healing through various experimental models:

Case Study: Rat Model of Gastric Ulcers

A study utilized a rat model where gastric ulcers were induced using a 60% acetic acid solution. Rats received oral administration of this compound at doses of 0, 100, 300, or 1,000 mg/kg for five days. The results were significant:

  • Reduction in Ulcer Size : The group treated with 1,000 mg/kg showed a marked reduction in ulcer size compared to controls (19.3% decrease) (P<0.05). Lower doses also resulted in reductions but were less pronounced .
  • Histological Analysis : Histological examinations revealed that benexate treatment led to improved mucosal architecture and reduced inflammatory cell infiltration compared to untreated controls .

Data Summary

Dose (mg/kg) Ulcer Size Reduction (%) eNOS Expression COX-2 Levels
0 (Control)-BaselineHigh
1007.8IncreasedModerate
30010.7IncreasedModerate
100019.3Significantly IncreasedLow

Inhibition of Nitric Oxide Synthase

Interestingly, while benexate enhances eNOS expression, it also exhibits inhibitory effects on neuronal nitric oxide synthase (nNOS), indicating a complex role in modulating NO levels depending on the context . The IC50 values for nNOS inhibition were found to be 29 µM, suggesting that benexate can selectively influence NO pathways.

Propriétés

IUPAC Name

benzyl 2-[4-[(diaminomethylideneamino)methyl]cyclohexanecarbonyl]oxybenzoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O4.ClH/c24-23(25)26-14-16-10-12-18(13-11-16)21(27)30-20-9-5-4-8-19(20)22(28)29-15-17-6-2-1-3-7-17;/h1-9,16,18H,10-15H2,(H4,24,25,26);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNYYFCHDQJQKOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1CN=C(N)N)C(=O)OC2=CC=CC=C2C(=O)OCC3=CC=CC=C3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28ClN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80999968
Record name Benzyl 2-{[4-(carbamimidamidomethyl)cyclohexane-1-carbonyl]oxy}benzoate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80999968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

445.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78718-25-9
Record name Benexate hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078718259
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzyl 2-{[4-(carbamimidamidomethyl)cyclohexane-1-carbonyl]oxy}benzoate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80999968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BENEXATE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QVN4YYK2C6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benexate hydrochloride
Reactant of Route 2
Reactant of Route 2
Benexate hydrochloride
Reactant of Route 3
Reactant of Route 3
Benexate hydrochloride
Reactant of Route 4
Reactant of Route 4
Benexate hydrochloride
Reactant of Route 5
Reactant of Route 5
Benexate hydrochloride
Reactant of Route 6
Reactant of Route 6
Benexate hydrochloride

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.